

A Technical Guide to the Discovery and First Isolation of L-Histidine

Author: BenchChem Technical Support Team. **Date:** January 2026

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This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the historical context and the original experimental methodologies that led to the discovery and isolation of the amino acid **L-histidine**. By examining the foundational work of its discoverers, we gain a deeper appreciation for the evolution of biochemical techniques and the enduring significance of this unique biomolecule.

Introduction: The Unique Role of L-Histidine in Biological Systems

L-Histidine is one of the 20 proteinogenic amino acids, but its properties are exceptional. Central to its function is the imidazole side chain, which possesses a pKa of approximately 6.0. [1][2] This characteristic is unique among the standard amino acids, allowing histidine to function as both a proton acceptor and donor under physiological pH conditions. This chemical versatility makes it a frequent and critical participant in the active sites of enzymes, where it facilitates acid-base catalysis. [1][3][4] Furthermore, histidine is a precursor to the vital inflammatory mediator histamine and plays a crucial role as a coordinating ligand for metal ions in metalloproteins like hemoglobin. [3][4][5] Its discovery was a significant milestone in protein chemistry, revealing a new functional component of living matter.

The Discovery: A Tale of Independent Isolation

The first isolation of **L-histidine** was accomplished in 1896 through the independent work of two pioneering physiological chemists: Albrecht Kossel in Germany and Sven Gustaf Hedin in

Sweden.[1][3][4][6][7]

- Albrecht Kossel, a Nobel laureate recognized for his work on the chemistry of nucleic acids and proteins, was investigating the composition of simple proteins known as protamines, which he sourced from fish sperm. He named the new substance "histidine," derived from the Greek word histion (ἵστίον), meaning "tissue," due to its origin.[2]
- Sven Gustaf Hedin, working in the laboratory of Olof Hammarsten at Uppsala, independently isolated the same compound from the hydrolysis of more complex proteins like casein and egg albumin.

Their concurrent discoveries, using similar but distinct methods, provided robust evidence that histidine was a fundamental constituent of a wide range of proteins.

The Original Isolation Protocol: A Multi-Stage Chemical Separation

The methods employed by Kossel and Hedin were masterpieces of late 19th-century organic and physiological chemistry, relying on the principles of differential solubility and fractional precipitation. The following protocol is a synthesized representation of their foundational workflow.

Step 1: Liberating the Amino Acids via Protein Hydrolysis

The initial and most critical step was to break down the complex protein structure into its individual amino acid components. This was achieved through harsh chemical treatment.

- **Starting Material:** A protein source (e.g., sturine from fish sperm, casein) was prepared, often by drying and defatting.
- **Acid Hydrolysis:** The protein was suspended in a strong mineral acid, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl), and heated under reflux for an extended period (many hours).

- Expert Insight (Causality): The combination of strong acid and high temperature is necessary to catalyze the complete cleavage of the highly stable peptide bonds linking the amino acids together. This ensures a complete digest, or hydrolysate, containing a mixture of free amino acids.
- Neutralization and Removal of Acid: After hydrolysis, the excess acid had to be removed. When sulfuric acid was used, it was typically precipitated by the careful addition of a barium hydroxide ($\text{Ba}(\text{OH})_2$) solution, forming insoluble barium sulfate (BaSO_4), which could be removed by filtration.

Step 2: Group Separation of the "Hexon-Bases"

Kossel had previously established a method to separate the basic amino acids—arginine, lysine, and the newly found histidine—from the acidic and neutral amino acids. He termed this group the "hexon-bases."

- Precipitation: The protein hydrolysate was treated with a solution of silver nitrate (AgNO_3) and made alkaline with barium hydroxide.
 - Expert Insight (Causality): At an alkaline pH, the basic amino acids form insoluble complexes with silver ions, causing them to precipitate out of the solution. The neutral and acidic amino acids remain in the supernatant. This step effectively concentrates the basic amino acids for further separation.
- Decomposition of the Silver Salts: The collected precipitate was re-suspended in water and treated with hydrogen sulfide (H_2S). This step decomposes the silver-amino acid complexes by precipitating the highly insoluble silver sulfide (Ag_2S), thereby liberating the basic amino acids back into the solution.

Step 3: Fractional Precipitation and Isolation of Histidine

This was the most nuanced part of the process, requiring careful manipulation of precipitation conditions to separate histidine from arginine and lysine.

- Removal of Arginine: The solution containing the three basic amino acids was acidified with nitric acid and then treated again with silver nitrate. Under these acidic conditions, arginine and histidine form silver nitrate adducts that precipitate, while lysine remains in solution.

- **Separation of Histidine from Arginine:** The key to separating the final two amino acids lay in their differential behavior with mercuric chloride or through further fractional crystallization. Kossel's method, for instance, involved precipitating histidine from the mixture using mercuric chloride in a solution acidified with hydrochloric acid.
- **Final Purification:** The crude histidine precipitate was then decomposed (e.g., by removing mercury with H_2S), and the resulting solution was concentrated. Upon cooling, **L-histidine** would crystallize, often as its more stable dihydrochloride salt, allowing for its final purification.

This painstaking process, reliant on subtle differences in chemical reactivity, was a landmark achievement that opened the door to studying the specific roles of individual amino acids.

Visualizing the Isolation Workflow

The following diagram illustrates the logical flow of the original multi-stage isolation protocol.

Caption: A simplified workflow of the 19th-century chemical protocol for isolating **L-Histidine**.

Data Summary: Key Reagents and Their Functions

Reagent	Chemical Formula	Function in Protocol
Sulfuric Acid	H_2SO_4	Catalyzes the cleavage of peptide bonds during protein hydrolysis.
Barium Hydroxide	$\text{Ba}(\text{OH})_2$	Neutralizes excess sulfuric acid and adjusts solution pH to alkaline conditions for precipitation.
Silver Nitrate	AgNO_3	Forms insoluble complexes with basic amino acids under specific pH conditions, enabling their separation.
Hydrogen Sulfide	H_2S	Decomposes silver-amino acid complexes by precipitating insoluble silver sulfide (Ag_2S).
Mercuric Chloride	HgCl_2	Used as a selective precipitating agent for histidine under acidic conditions.

From Isolation to Structure: The Final Piece of the Puzzle

While Kossel and Hedin successfully isolated histidine, its correct chemical structure remained unknown for another 15 years. The final elucidation was achieved in 1911 by F. L. Pyman, who confirmed its structure as α -amino- β -imidazolepropionic acid through chemical synthesis. This definitive work completed the discovery process, providing the chemical identity needed to understand its unique biological functions.

Conclusion

The discovery of **L-histidine** by Albrecht Kossel and Sven Gustaf Hedin was a triumph of systematic chemical analysis. Their development of multi-stage precipitation protocols provided a powerful template for the isolation of other protein components. This foundational work,

coupled with the later structural elucidation by Pyman, paved the way for over a century of research into histidine's critical roles in enzymology, cellular signaling, and medicine. For today's scientists, this story underscores the value of rigorous chemical separation techniques and the incremental nature of scientific discovery.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and First Isolation of L-Histidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673261#who-first-isolated-and-discovered-l-histidine]

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